2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde
Description
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring substituted with a trifluoroethyl (-CH₂CF₃) group and a carbaldehyde (-CHO) moiety. The incorporation of fluorine atoms significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These attributes make the compound a promising candidate in pharmaceutical and materials chemistry, particularly for applications requiring tailored bioavailability or binding interactions .
Properties
Molecular Formula |
C7H9F3OS |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H9F3OS/c8-7(9,10)4-6(5-11)2-1-3-12-6/h5H,1-4H2 |
InChI Key |
XOSGEJKLSWFQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde typically involves the introduction of the trifluoroethyl group into a thiolane ring. One common method is the trifluoroethylation of thiolane derivatives using reagents such as trifluoroethyl iodide under basic conditions. The reaction conditions often include the use of a strong base like potassium tert-butoxide and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)thiolane-2-carboxylic acid
Reduction: 2-(2,2,2-Trifluoroethyl)thiolane-2-methanol
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals that require fluorinated moieties to enhance their metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde largely depends on its chemical structure. The trifluoroethyl group can influence the compound’s reactivity by stabilizing negative charges through inductive effects. This can affect the compound’s interactions with biological targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Thiolane-2-carbaldehyde (unsubstituted thiolane ring).
2-(Methyl)thiolane-2-carbaldehyde (methyl substituent instead of trifluoroethyl).
2-(Chloroethyl)thiolane-2-carbaldehyde (chloroethyl substituent).
Thiophene-2-carbaldehyde derivatives (unsaturated sulfur heterocycles, e.g., thiophene fentanyl hydrochloride ).
Physicochemical Properties
The trifluoroethyl group introduces distinct differences compared to non-fluorinated or halogenated substituents:
*logP values estimated using fragment-based methods.
- Lipophilicity : The trifluoroethyl group increases logP compared to methyl or unsubstituted analogues due to fluorine’s mixed polar/lipophilic character, enhancing membrane permeability .
- Thermal Stability : Higher boiling and melting points relative to thiophene derivatives arise from stronger dipole-dipole interactions in the saturated thiolane ring.
Biological Activity
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is a compound of interest due to its unique trifluoroethyl group, which can significantly influence its biological activity. This article reviews the available literature on the biological properties of this compound, highlighting its potential applications in medicinal chemistry and other fields.
The molecular formula of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is . The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.
The biological activity of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is thought to be mediated through its interaction with various molecular targets. The trifluoroethyl moiety can influence binding affinities to enzymes and receptors, potentially altering their activities.
Biological Activity Overview
The biological activities associated with 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde include:
- Antimicrobial Effects : Preliminary studies suggest that compounds with trifluoroethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antiplasmodial Activity : Similar compounds have shown promising results against Plasmodium species, indicating potential antimalarial properties.
Antimicrobial Activity
A study investigated the antimicrobial effects of various fluorinated compounds. It was found that the introduction of trifluoroethyl groups significantly increased the efficacy against a range of bacterial strains.
| Compound | Activity (MIC µg/mL) | Reference |
|---|---|---|
| 2-(Trifluoroethyl)thiolane | 32 | |
| Non-fluorinated analog | 128 |
Enzyme Inhibition
Research on enzyme interactions revealed that 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde could inhibit specific metabolic enzymes responsible for drug metabolism. The inhibition constant (IC50) was determined in vitro:
Antiplasmodial Activity
In vitro studies showed that derivatives of thiolane compounds demonstrated significant antiplasmodial activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
